molecular formula C29H29FN4O B612007 Derazantinib CAS No. 1234356-69-4

Derazantinib

カタログ番号 B612007
CAS番号: 1234356-69-4
分子量: 468.5764
InChIキー: KPJDVVCDVBFRMU-AREMUKBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Derazantinib, also known as ARQ-087, is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity . It binds to and potently inhibits the activity of FGFR subtypes 1, 2, and 3 . It is currently being evaluated for the treatment of intrahepatic cholangiocarcinoma (iCCA) harboring actionable oncogenic FGFR2 fusions/rearrangements, mutations, and amplifications .


Molecular Structure Analysis

The chemical formula of Derazantinib is C29H29FN4O . Its exact mass is 468.23 and its molecular weight is 468.576 .


Chemical Reactions Analysis

Derazantinib has shown clinically meaningful anti-tumor activity (21%), durable responses (median, 6.4 months), and progression-free survival (median, 8.0 months) in patients with FGFR2 fusion-positive intrahepatic cholangiocarcinoma (iCCA), and with a manageable toxicity profile .

科学的研究の応用

Application in Keloid Treatment

  • Scientific Field : Dermatology
  • Summary of Application : Derazantinib has been studied for its effects on keloid fibroblasts (KFs), which are involved in the formation of keloids, a type of scar tissue .
  • Methods of Application : In vitro studies were conducted using cell viability assays, migration assays, invasion assays, immunofluorescence staining, quantitative polymerase chain reaction, Western blot analysis, HE staining, Masson staining, and immunohistochemical analysis .
  • Results : Derazantinib was found to inhibit the proliferation, migration, invasion, and collagen production of KFs. It also significantly inhibited the transcription and expression of plasminogen activator inhibitor-1 (PAI-1), which is closely related to collagen deposition and tissue fibrosis .

Application in Metastatic Urothelial Carcinoma Treatment

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied as a monotherapy or in combination with atezolizumab in patients with metastatic urothelial cancer (mUC) and FGFR1-3 genetic aberrations .
  • Methods of Application : This was a Phase 1b/2 study where patients with mUC received derazantinib monotherapy or in combination with atezolizumab .

Application in FGFR2 Gene Fusion-Positive Intrahepatic Cholangiocarcinoma

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied for its effects on FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma .
  • Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR2-driven tumor xenografts and BaF3/FGFR2 murine transfected cell lines .
  • Results : Derazantinib demonstrated potent inhibition of tumor growth in FGFR pathway-activated models .

Application in Keloid Treatment

  • Scientific Field : Dermatology
  • Summary of Application : Derazantinib has been studied for its effects on keloid fibroblasts (KFs), which are involved in the formation of keloids, a type of scar tissue .
  • Methods of Application : In vitro studies were conducted using cell viability assays, migration assays, invasion assays, immunofluorescence staining, quantitative polymerase chain reaction, Western blot analysis, HE staining, Masson staining, and immunohistochemical analysis .
  • Results : Derazantinib was found to inhibit the proliferation, migration, invasion, and collagen production of KFs. It also significantly inhibited the transcription and expression of plasminogen activator inhibitor-1 (PAI-1), which is closely related to collagen deposition and tissue fibrosis .

Application in Metastatic Urothelial Carcinoma Treatment

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied as a monotherapy or in combination with atezolizumab in patients with metastatic urothelial cancer (mUC) and FGFR1-3 genetic aberrations .
  • Methods of Application : This was a Phase 1b/2 study where patients with mUC received derazantinib monotherapy or in combination with atezolizumab .

Application in FGFR2 Gene Fusion-Positive Intrahepatic Cholangiocarcinoma

  • Scientific Field : Oncology
  • Summary of Application : Derazantinib has been studied for its effects on FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma .
  • Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR2-driven tumor xenografts and BaF3/FGFR2 murine transfected cell lines .
  • Results : Derazantinib demonstrated potent inhibition of tumor growth in FGFR pathway-activated models .

Application in FGFR1-Enhanced Pathological Fibrous Proliferation Diseases

  • Scientific Field : Pathology
  • Summary of Application : Derazantinib has been studied for its effects on pathological fibrous proliferation diseases, such as cirrhosis and idiopathic pulmonary fibrosis (IPF), where fibroblast growth factor receptor-1 (FGFR1) is enhanced .
  • Methods of Application : The study involved the use of derazantinib in in vitro and in vivo models, including FGFR1-driven models .
  • Results : Derazantinib demonstrated potent inhibition of fibroblast growth in FGFR1 pathway-activated models .

Safety And Hazards

The clinical safety profile of Derazantinib was well manageable and compared favorably to the FGFR inhibitor class, particularly with a low incidence of drug-related hand-foot syndrome, stomatitis, retinal, and nail toxicity .

将来の方向性

Derazantinib has shown clinically meaningful efficacy with durable objective responses, supporting the therapeutic potential of Derazantinib in previously treated patients with iCCA harboring FGFR2 fusions/rearrangements, mutations, and amplifications . These findings support the need for increased molecular profiling of cholangiocarcinoma patients .

特性

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Derazantinib

CAS RN

1234356-69-4
Record name Derazantinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Derazantinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DERAZANTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。